molecular formula C14H17NO7 B2648445 Diethyl 2-(3-methoxy-4-nitrophenyl)malonate CAS No. 1374575-51-5

Diethyl 2-(3-methoxy-4-nitrophenyl)malonate

Cat. No.: B2648445
CAS No.: 1374575-51-5
M. Wt: 311.29
InChI Key: HXIQFSNPKURUHI-UHFFFAOYSA-N
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Description

Diethyl 2-(3-methoxy-4-nitrophenyl)malonate is an organic compound with the molecular formula C14H17NO7. It is a derivative of malonic acid, where the hydrogen atoms of the carboxyl groups are replaced by ethyl groups, and the phenyl ring is substituted with methoxy and nitro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate typically involves the esterification of malonic acid with ethanol in the presence of an acid catalyst. The phenyl ring is then functionalized with methoxy and nitro groups through electrophilic aromatic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired substitutions occur .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as recrystallization or distillation. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-(3-methoxy-4-nitrophenyl)malonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diethyl 2-(3-methoxy-4-nitrophenyl)malonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs with specific functional groups.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester groups can be hydrolyzed to release malonic acid derivatives, which can participate in various biochemical pathways .

Comparison with Similar Compounds

  • Diethyl 2-(4-methoxy-2-nitrophenyl)malonate
  • Diethyl (2,4-dinitrophenyl)malonate
  • Diethyl malonate

Comparison: Diethyl 2-(3-methoxy-4-nitrophenyl)malonate is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring. This structural difference can influence its reactivity and the types of reactions it undergoes compared to similar compounds. For example, the position of the nitro group can affect the compound’s ability to participate in electrophilic aromatic substitution reactions .

Properties

IUPAC Name

diethyl 2-(3-methoxy-4-nitrophenyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO7/c1-4-21-13(16)12(14(17)22-5-2)9-6-7-10(15(18)19)11(8-9)20-3/h6-8,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIQFSNPKURUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)[N+](=O)[O-])OC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of NaH (151 g, 88 mmol) in dry N,N-dimethylformamide (40 mL) at 0° C. was added diethyl malonate (10.3 g, 64.3 mmol) and the mixture was stirred at room temperature for 30 minutes. A solution of 4-fluoro-2-methoxy-1-nitrobenzene (10 g, 58.5 mmol) was added and the mixture was stirred at 90° C. overnight. The mixture was diluted with water and extracted with ethyl acetate (3×20 mL). The combined organic phase was washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated. The residue was purified by flash chromatography on silica gel eluting with a gradient of 1/20 to 1/10 ethyl acetate/petroleum ether to afford the title compound.
Name
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151 g
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reactant
Reaction Step One
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40 mL
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10.3 g
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reactant
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10 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of 5-chloro-2-nitrophenyl methyl ether (5 g, 26.596 mmol) in dry DMF (150 mL) was cooled to 0° C. by ice water and NaH (3.51 g, 87.750 mmol, 60% purity) was added portionwise, and then the reaction was warmed to ambient temperature and stirred for 1.5 hours. The reaction was cooled to 0° C. and CH2(COOEt)2 (14.04 g, 87.768 mmol) was added. The result mixture was warmed to ambient temperature and heated to 80° C. for 13 hours. The reaction was cooled to ambient temperature and poured into ice water and added 2N HCl to adjust pH to 3. Extracted with EtOAc and the organic layer was washed with water, brine, dried over anhydrous sodium sulfate and concentrated. The crude product was purified via column chromatograph to afford diethyl (3-methoxy-4-nitrophenyl)propanedioate. 1H-NMR (400 MHz, CDCl3) δ ppm 7.86 (d, J=8.3 Hz, 1H), 7.25 (s, 1H), 7.07 (d, J=8.3 Hz, 1H), 4.67 (s, 1H), 4.23˜4.29 (m, 4H), 4.00 (s, 3H), 1.31 (t, J=7.0 Hz, 6H).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
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0 (± 1) mol
Type
reactant
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3.51 g
Type
reactant
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Quantity
150 mL
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solvent
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14.04 g
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reactant
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[Compound]
Name
ice water
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0 (± 1) mol
Type
reactant
Reaction Step Three
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